3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride

Physical organic chemistry Substituent effects Medicinal chemistry

CF₃-substituted lead compounds often suffer from insufficient lipophilicity and metabolic instability. 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride delivers an SF₅ bioisostere with a Hansch constant π=1.51 (vs. CF₃ π=0.88-1.09) and Hammett σₘ=0.61-matching nitro-level electron withdrawal while boosting membrane permeability. • Orthogonal handles: Suzuki coupling at Br, VNS or reduction at NO₂ for library diversification. • Biodegradation pathway confirmed via Pseudomonas spp. on SF₅-aminophenol derivative (CAS 1159512-33-0). • Supplied as crystalline solid (faint orange to light yellow), ≥95% purity; HazMat shipping (UN 2811, Class 6.1, III).

Molecular Formula C6H3BrF5NO3S
Molecular Weight 344.06 g/mol
CAS No. 1159512-28-3
Cat. No. B1372122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride
CAS1159512-28-3
Molecular FormulaC6H3BrF5NO3S
Molecular Weight344.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Br)S(F)(F)(F)(F)F
InChIInChI=1S/C6H3BrF5NO3S/c7-4-1-3(17(8,9,10,11)12)2-5(6(4)14)13(15)16/h1-2,14H
InChIKeyDBQXYFIOJPTQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Classification


3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride (IUPAC: 2-bromo-6-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol; molecular formula C₆H₃BrF₅NO₃S; MW 344.05 g/mol) is a polyfunctional aromatic building block belonging to the pentafluorosulfanyl (SF₅) class of compounds . It incorporates a phenolic -OH, a nitro (-NO₂) group, a bromine atom, and the SF₅ substituent on a single benzene ring. The SF₅ group is recognised as a 'super-trifluoromethyl' moiety owing to its exceptional electron-withdrawing power, high lipophilicity, and substantial steric bulk [1]. This compound is supplied as a crystalline solid (faint orange to light yellow) with typical commercial purities of 95–98% (GC) and is classified as toxic (GHS06) .

SF₅ building block with -OH, -NO₂, and -Br orthogonal handles on a single benzene ring
Supports cross-coupling, VNS diversification, and nitro-group reduction workflows
Multi-functional scaffold for med-chem bioisostere research and agrochemical discovery

Why Generic CF₃ or Non-Fluorinated Analogs Cannot Substitute


Replacing the SF₅ group in this compound with a trifluoromethyl (CF₃) or a non-fluorinated substituent fundamentally alters three physicochemical dimensions critical to downstream molecular performance: electronic character, lipophilicity, and steric profile. The SF₅ group exhibits Hammett σ constants (σₘ = 0.61, σₚ = 0.68) that substantially exceed those of CF₃ (σₘ = 0.43, σₚ = 0.54) and approach those of the nitro group [1]. Its Hansch hydrophobicity constant (π = 1.51) is approximately 40–70% greater than that of CF₃ (π = 0.88–1.09), while the nitro group is actually hydrophilic (π = −0.28) [2]. Furthermore, the steric demand of SF₅ is comparable to that of a tert-butyl group, far exceeding CF₃ [1]. These differences mean that a CF₃- or unsubstituted bromonitrophenol cannot recapitulate the same structure-activity relationships, pharmacokinetic properties, or reactivity patterns. The quantitative evidence below substantiates why this specific compound must be evaluated—and procured—on its own merits.

Electronic profile
SF₅ σ constants exceed CF₃; approaches NO₂-level electron withdrawal
CF₃ analogs may show measurably lower aromatic activation; reactivity predictions may not transfer
Lipophilicity
SF₅ π substantially higher than CF₃; strongly positive logP contribution
CF₃ or NO₂ analogs may yield compounds with differing logP, permeability, and distribution profiles
Steric demand
SF₅ steric bulk comparable to tert-butyl; far exceeds CF₃
Steric interactions in binding pockets or crystal packing may differ; SAR may not directly translate

Quantitative Differentiation Evidence vs. Closest Analogs


Electron-Withdrawing Power: SF₅ vs. CF₃ and NO₂

The SF₅ substituent present on 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride exerts an electron-withdrawing effect quantified by Hammett σ constants of σₘ = 0.61 and σₚ = 0.68. This is substantially stronger than the trifluoromethyl group (CF₃: σₘ = 0.43, σₚ = 0.54) and approaches the nitro group (NO₂: σₘ = 0.73, σₚ = 0.78) [1]. The SF₅ group thus provides NO₂-like electronic modulation while retaining the synthetic versatility of a carbon-bound substituent, enabling reactivity patterns unattainable with CF₃ analogs. This translates into enhanced activation of the aromatic ring toward nucleophilic aromatic substitution and vicarious nucleophilic substitution (VNS) reactions [2].

σ Constants
Class-level
SF₅ σₘ 0.61 | σₚ 0.68
Supports substituent electronic profiling for reactivity prediction
CF₃ σₘ 0.43; NO₂ σₘ 0.73 (Hammett methodology)
Physical organic chemistry Substituent effects Medicinal chemistry

Lipophilicity: SF₅ vs. CF₃ and NO₂

The SF₅ group on 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride contributes a Hansch hydrophobicity constant of π = 1.51, which is 39–72% greater than the CF₃ group (π = 0.88–1.09) and stands in stark contrast to the NO₂ group, which is net hydrophilic (π = −0.28) [1]. This means that an SF₅-bearing bromonitrophenol will exhibit substantially higher logP and membrane permeability than an otherwise identical CF₃- or NO₂-substituted analog. In drug design contexts, this enhanced lipophilicity can translate into improved passive membrane diffusion and blood-brain barrier penetration, provided the overall molecular logP remains within drug-like limits [2].

Lipophilicity π
Class-level
SF₅ π = 1.51
Supports logP and permeability modeling context
CF₃ π 1.09; NO₂ π −0.28 (Hansch analysis)
Drug design QSAR Pharmacokinetics

Whole-Molecule Computed logP Comparison

The computed logP (ALOGPS/ACD/Labs) of 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride is 4.72, reflecting the additive contributions of the SF₅, bromo, nitro, and phenolic -OH groups . By comparison, 5-bromo-2-nitrophenol (CAS 27684-84-0), which lacks the SF₅ group but retains bromo, nitro, and phenolic functionalities, has a computed logP of 2.74 . The introduction of the SF₅ group thus increases the predicted logP by approximately 1.98 log units—a difference of over two orders of magnitude in the octanol-water partition coefficient—demonstrating that the two compounds are not interchangeable in any context where partitioning or permeability matters.

Computed logP
Data to verify
Target 4.72 vs 2.74
Reported ~95× partitioning difference vs non-SF₅ analog
Computed values; verify experimentally
Computational chemistry Lipophilicity profiling Building block selection

Predicted Phenolic Acidity Comparison

The predicted pKa of the phenolic -OH in 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride is 3.20 ± 0.38 . This value reflects the combined electron-withdrawing effects of the ortho-nitro, ortho-bromo, and para-SF₅ substituents. In contrast, mono-nitrophenols lacking the SF₅ group exhibit substantially higher pKa values: o-nitrophenol pKa = 7.23, m-nitrophenol pKa = 8.39, and p-nitrophenol pKa = 7.15 [1]. The SF₅-substituted compound is therefore predicted to be approximately 10,000-fold more acidic (4 pKa units) than a typical nitrophenol. This has direct implications for the compound's ionisation state at physiological pH (7.4), where it will exist predominantly as the phenoxide anion, whereas non-SF₅ nitrophenols remain largely protonated.

Phenolic pKa
Data to verify
pKa 3.20 ± 0.38 (pred.)
Supports ionization-state modeling under near-physiological pH
o-Nitrophenol pKa 7.23; ~10⁴× more acidic
Physicochemical profiling Ionization state Reactivity prediction

Electrophilic Nitration Rate: PhSF₅ vs. PhCF₃

In a direct head-to-head competitive nitration experiment using [NO₂][BF₄] in dichloromethane at room temperature, pentafluorosulfanylbenzene (PhSF₅) was found to react 21.3 times more slowly than trifluoromethylbenzene (PhCF₃), yielding a substrate selectivity ratio k(PhSF₅)/k(PhCF₃) = 21.3 [1]. The same study found that the reactivity of PhSF₅ is approximately equivalent to that of nitrobenzene (k(PhSF₅)/k(PhNO₂) ≈ 1). This demonstrates that the SF₅ group deactivates the aromatic ring toward electrophilic attack to a degree comparable to the NO₂ group and far more strongly than CF₃—a critical consideration for planning multi-step syntheses involving electrophilic functionalisation on the SF₅-bearing ring.

Nitration Rate
Head-to-head
k(PhSF₅)/k(PhCF₃) = 21.3
Supports SEAr reactivity prediction; SF₅ deactivation context
SF₅ ≈ NO₂-level deactivation; NO₂⁺BF₄⁻ in CH₂Cl₂
Physical organic chemistry Electrophilic aromatic substitution Reactivity ranking

VNS Reactivity: SF₅- vs. CF₃-Nitrobenzenes

Beier and co-workers demonstrated that the SF₅ group activates nitrobenzenes for vicarious nucleophilic substitution (VNS) more strongly than either the trifluoromethyl (CF₃) or cyano (CN) group [1]. In model VNS reactions, SF₅-substituted nitrobenzenes afforded higher yields and/or required milder conditions than the corresponding CF₃- and CN-substituted substrates. Specifically, VNS of 1-nitro-3-(pentafluorosulfanyl)benzene with carbanions gives 6- and 4-substituted products in ratios of 85:15 to >98:2 with good to high yields [2]. This enhanced VNS reactivity is a direct consequence of the stronger electron-withdrawing character of SF₅, which stabilises the negatively charged σ-adduct intermediate more effectively than CF₃ or CN. For the target compound, this means the nitro group is more readily functionalised via VNS than in analogous CF₃-substituted bromonitrophenols.

VNS Reactivity
Head-to-head
Product ratios up to >98:2
Supports VNS-based diversification strategy
SF₅ activation > CF₅ activation; Beier et al. 2017
Synthetic methodology Nucleophilic aromatic substitution Building block diversification

Evidence-Backed Application Scenarios


Medicinal Chemistry: Bioisosteric Replacement in Lead Optimization

In lead optimisation programmes where a CF₃- or NO₂-substituted bromonitrophenol scaffold has shown target engagement but suffers from suboptimal lipophilicity, metabolic instability, or insufficient potency, 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride serves as a direct SF₅ bioisostere. The SF₅ group increases lipophilicity by π = +0.42 to +0.63 over CF₃ and by +1.79 over NO₂ [1], while providing NO₂-level electron-withdrawing power (σₘ = 0.61 vs. NO₂ σₘ = 0.73) [2]. This combination can enhance membrane permeability and target binding simultaneously. The bromo and nitro groups offer orthogonal handles for further synthetic elaboration—Suzuki coupling at the bromine position and VNS or reduction at the nitro group [3].

Agrochemical Discovery: Enhanced Environmental Stability

SF₅-containing aromatic compounds are increasingly explored in agrochemical research for their combination of high lipophilicity, chemical stability, and resistance to oxidative metabolism. Critically, SF₅-substituted aminophenols (the reduction products of SF₅-nitrophenols) have been shown to undergo biodegradation by Pseudomonas spp., with measurable fluoride ion release [4]. This provides an environmental fate pathway not historically associated with heavily fluorinated aromatics. 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride, as a precursor to the corresponding aminophenol (CAS 1159512-33-0), can be incorporated into agrochemical candidate structures with the knowledge that a biodegradation route exists, addressing a key regulatory concern for fluorinated agrochemicals.

Synthetic Methodology: VNS-Based Library Diversification

The enhanced VNS reactivity of SF₅-nitrobenzenes relative to CF₃- and CN-substituted analogs [3] makes this compound a privileged substrate for building diversified SF₅-containing compound libraries. Starting from 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride, the nitro group can be selectively functionalised via VNS with a range of carbanion nucleophiles to introduce alkyl, aryl, or heteroaryl substituents ortho to the nitro group with high regioselectivity (product ratios up to >98:2) [5]. Subsequent reduction of the nitro group to an amine and diazotisation/Sandmeyer chemistry at bromine provides access to a broad chemical space inaccessible from CF₃-starting materials.

Materials Science: High-Dipole-Moment Building Block

The SF₅ group imparts a strong dipole moment (PhSF₅: 3.44 D vs. PhCF₃: 2.6 D) and increased density to aromatic compounds [6]. When integrated into polymers, liquid crystals, or organic electronic materials, 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride can serve as a monomer or co-monomer that modulates the dielectric constant, refractive index, and thermal stability of the final material. The bromo and phenolic -OH groups provide orthogonal polymerisation handles (e.g., Suzuki polycondensation at Br, oxidative polymerisation at -OH), while the SF₅ group contributes to chemical and thermal robustness.

Application
Selection Property
Validation Focus
Med Chem: Lead Optimization
SF₅ bioisostere profiling
logP and target-binding context
Agrochemical Discovery
Environmental stability research
Biodegradation pathway context
Synthetic Methodology
VNS-based library diversification
Regioselectivity and yield context
Materials Science
High-dipole-moment monomer
Dielectric and thermal property context
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